1H-pyrrolo[2,3-b]pyridine-2-carbohydrazide
Description
Structure
3D Structure
Properties
IUPAC Name |
1H-pyrrolo[2,3-b]pyridine-2-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O/c9-12-8(13)6-4-5-2-1-3-10-7(5)11-6/h1-4H,9H2,(H,10,11)(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUZVNNPUFIZFKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC(=C2)C(=O)NN)N=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Structural Characterization and Elucidation Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structure Assignment
NMR spectroscopy is an unparalleled tool for elucidating the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, typically ¹H and ¹³C, chemists can map out the molecular framework and deduce the precise arrangement of atoms.
Proton NMR (¹H NMR) provides detailed information about the chemical environment of hydrogen atoms within a molecule. The chemical shift (δ) of a proton is highly dependent on its electronic surroundings. In the context of 1H-pyrrolo[2,3-b]pyridine-2-carbohydrazide, the spectrum would exhibit distinct signals for the protons on the bicyclic ring system and the carbohydrazide (B1668358) moiety.
The aromatic protons of the 1H-pyrrolo[2,3-b]pyridine core typically resonate in the downfield region of the spectrum, generally between δ 6.5 and 8.5 ppm. For instance, in related 1H-pyrrolo[2,3-b]pyridine derivatives, the proton at position 3 (H-3) often appears as a singlet, while the protons on the pyridine (B92270) ring (H-4, H-5, and H-6) exhibit characteristic coupling patterns (doublets or triplets) that allow for their unambiguous assignment. nih.govjuniperpublishers.com The NH proton of the pyrrole (B145914) ring usually appears as a broad singlet at a very downfield chemical shift, often above 11.0 ppm, due to its acidic nature and involvement in hydrogen bonding. nih.govmdpi.com
The protons of the carbohydrazide group (-CONHNH₂) would also give rise to specific signals. The amide NH proton is expected to be a singlet, with its chemical shift influenced by solvent and concentration. The terminal NH₂ protons would also likely appear as a singlet, though its signal may be broadened due to quadrupole effects and exchange phenomena.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| H-3 | ~ 6.8 - 7.2 | s |
| H-4 | ~ 7.8 - 8.2 | dd |
| H-5 | ~ 7.0 - 7.4 | dd |
| H-6 | ~ 8.2 - 8.6 | dd |
| Pyrrole NH | > 11.0 | br s |
| Amide NH | ~ 8.0 - 9.5 | s |
| Hydrazide NH₂ | ~ 4.0 - 5.0 | br s |
Note: These are predicted values based on related structures and are subject to variation based on solvent and experimental conditions.
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal in the ¹³C NMR spectrum.
The carbon atoms of the heterocyclic rings are expected to resonate in the aromatic region (δ 100-150 ppm). Quaternary carbons, such as C-2, C-3a, and C-7a, can be distinguished from protonated carbons using techniques like Distortionless Enhancement by Polarization Transfer (DEPT). The carbonyl carbon of the carbohydrazide group is a key diagnostic signal, typically appearing significantly downfield (δ > 160 ppm). nih.govmdpi.com
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C-2 | ~ 140 - 145 |
| C-3 | ~ 100 - 105 |
| C-3a | ~ 125 - 130 |
| C-4 | ~ 145 - 150 |
| C-5 | ~ 115 - 120 |
| C-6 | ~ 128 - 132 |
| C-7a | ~ 148 - 152 |
| C=O | > 160 |
Note: These are predicted values based on related structures and are subject to variation based on solvent and experimental conditions.
While 1D NMR spectra provide essential information, complex structures often require two-dimensional (2D) NMR experiments to resolve ambiguities and confirm connectivity.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. For this compound, COSY would be instrumental in confirming the connectivity of the protons on the pyridine ring (H-4, H-5, and H-6) through their mutual spin-spin coupling.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It allows for the unambiguous assignment of the ¹³C signals for all protonated carbons by linking them to their attached, and often already assigned, protons.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and can offer structural insights through the analysis of fragmentation patterns.
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million (ppm). This precision allows for the determination of the elemental formula of the compound. For this compound (C₈H₈N₄O), the calculated exact mass would be compared to the experimentally determined value to confirm its elemental composition. nih.govsigmaaldrich.com
Electron ionization (EI) mass spectrometry is a common technique where the sample is bombarded with high-energy electrons, causing ionization and subsequent fragmentation. The resulting fragmentation pattern is a unique "fingerprint" for a given molecule.
For this compound, the molecular ion peak [M]⁺ would be observed. Key fragmentation pathways would likely involve the cleavage of the carbohydrazide side chain. Common fragmentation patterns for related 1H-pyrrolo[2,3-b]pyridine derivatives include the loss of small neutral molecules. rsc.org For the carbohydrazide derivative, one would expect to see fragments corresponding to:
Loss of the hydrazide group (•NHNH₂) to give the [M - 31]⁺ ion.
Cleavage of the amide bond to generate the 1H-pyrrolo[2,3-b]pyridine-2-carbonyl cation.
Further fragmentation of the 1H-pyrrolo[2,3-b]pyridine ring system, which is known to be relatively stable.
The analysis of these fragmentation pathways, often aided by techniques such as tandem mass spectrometry (MS/MS), provides corroborating evidence for the proposed structure.
Infrared (IR) Spectroscopy for Functional Group Identification
The key functional groups in this compound are the pyrrolo[2,3-b]pyridine (7-azaindole) core, the amide group (C=O), and the hydrazide (-NHNH2) moiety. The IR spectrum is expected to exhibit distinct peaks corresponding to the vibrations of these groups.
Expected IR Absorption Bands for this compound:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Notes |
| N-H (Pyrrole) | Stretching | 3400 - 3200 | A broad peak, characteristic of the N-H group in the pyrrole ring of the 7-azaindole (B17877) core. |
| N-H (Hydrazide) | Asymmetric & Symmetric Stretching | 3350 - 3180 | Two distinct bands are expected for the -NH2 group of the hydrazide. |
| C-H (Aromatic) | Stretching | 3100 - 3000 | Characteristic of the C-H bonds in the pyridine and pyrrole rings. |
| C=O (Amide I) | Stretching | 1700 - 1630 | A strong absorption band due to the carbonyl group of the hydrazide. Its position can be influenced by hydrogen bonding. |
| N-H (Amide II) | Bending | 1650 - 1550 | This band arises from the N-H bending and C-N stretching of the amide linkage. |
| C=N & C=C | Stretching | 1600 - 1450 | Multiple bands corresponding to the stretching vibrations within the aromatic pyrrolo[2,3-b]pyridine ring system. |
This table is generated based on typical IR absorption ranges for the specified functional groups and data from related compounds.
Studies on related benzohydrazide (B10538) derivatives show characteristic C=O and C=N stretching bands around 1622 cm⁻¹ and 1597 cm⁻¹, respectively, and an N-H stretching band at 3173 cm⁻¹. researchgate.net For other 1H-pyrrolo[2,3-b]pyridine derivatives, the IR spectra have confirmed the presence of the core structure through its characteristic vibrations. For example, in novel synthesized pyrrolo[2,3-b]pyridine derivatives, characteristic absorption bands for amine groups and imine groups have been identified. researchgate.net The precise wavenumbers for this compound may vary due to the specific electronic environment and potential for extensive hydrogen bonding.
X-ray Crystallography for Solid-State Molecular Architecture and Conformation Analysis
While a single crystal X-ray structure of this compound has not been reported in the reviewed literature, studies on closely related 1H-pyrrolo[2,3-b]pyridine derivatives provide significant insights into the likely solid-state structure.
For instance, the crystal structure of 4-(1H-pyrrolo[2,3-b]pyridin-2-yl)pyridine reveals that the molecule is nearly coplanar, with a small dihedral angle between the pyridine and the 7-azaindole rings. researchgate.net Similarly, a study on 7-azaindole-3-carboxaldehyde showed that the molecules form dimers in the crystal structure. researchgate.net These studies suggest that the 1H-pyrrolo[2,3-b]pyridine core provides a rigid, planar framework.
The crystallographic data for a related derivative, 4-(1H-pyrrolo[2,3-b]pyridin-2-yl)pyridine, is presented below as a reference.
Crystallographic Data for 4-(1H-pyrrolo[2,3-b]pyridin-2-yl)pyridine:
| Parameter | Value |
| Chemical Formula | C₁₂H₉N₃ |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 6.5529 (5) |
| b (Å) | 10.0457 (8) |
| c (Å) | 14.5282 (11) |
| α (°) | 83.372 (2) |
| β (°) | 86.697 (2) |
| γ (°) | 87.427 (2) |
| Volume (ų) | 947.69 (13) |
| Z | 4 |
Data sourced from a study on 4-(1H-pyrrolo[2,3-b]pyridin-2-yl)pyridine. researchgate.net
The solid-state packing of molecules is governed by a network of intermolecular interactions, with hydrogen bonds often playing a dominant role, particularly in molecules containing donor and acceptor groups. mdpi.comresearchgate.net In the case of this compound, the presence of multiple hydrogen bond donors (N-H groups of the pyrrole and hydrazide) and acceptors (N atom of the pyridine ring and the carbonyl oxygen) suggests that extensive hydrogen bonding will be a defining feature of its crystal structure.
In the crystal structure of 4-(1H-pyrrolo[2,3-b]pyridin-2-yl)pyridine, molecules are connected into centrosymmetric dimers by intermolecular N—H···N hydrogen bonds between the pyrrole N-H and the pyridine nitrogen of an adjacent molecule. researchgate.net A similar N-H···N hydrogen bonding pattern is observed in the crystal structure of 7-azaindole-3-carboxaldehyde, which also forms dimers. researchgate.net
For this compound, several hydrogen bonding motifs are possible:
Intermolecular Dimerization: Similar to the derivatives mentioned, dimerization via N-H···N hydrogen bonds between the 7-azaindole cores is highly probable.
Hydrazide-Hydrazide Interactions: The carbohydrazide moieties can form hydrogen bonds with each other, with the -NH2 group of one molecule interacting with the carbonyl oxygen of a neighboring molecule.
Hydrazide-Azaindole Interactions: Hydrogen bonds could also form between the hydrazide group of one molecule and the pyridine nitrogen or pyrrole N-H of another.
Intramolecular Hydrogen Bonding: Depending on the conformation of the carbohydrazide side chain, an intramolecular hydrogen bond could potentially form between one of the N-H protons of the hydrazide and the nitrogen atom of the pyridine ring. rsc.org The formation of such intramolecular bonds can influence the planarity of the molecule. semanticscholar.org
These interactions collectively dictate the supramolecular assembly, leading to the formation of chains, sheets, or more complex three-dimensional networks in the crystal lattice. The specific arrangement will have a significant impact on the physicochemical properties of the solid material.
Computational and Theoretical Chemistry Studies of 1h Pyrrolo 2,3 B Pyridine 2 Carbohydrazide Analogues
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules. For 1H-pyrrolo[2,3-b]pyridine analogues, these methods have been employed to elucidate their electronic structure, stability, and reactivity.
Density Functional Theory (DFT) for Electronic Properties and Molecular Orbital Analysis
Density Functional Theory (DFT) has been utilized to investigate the electronic properties of 1H-pyrrolo[2,3-b]pyridine derivatives. For instance, a study on 3,4-Diphenyl-1H-pyrrolo[2,3-b]pyridine involved DFT calculations to determine its optimal molecular structure. tandfonline.com These calculations are crucial for understanding the electron distribution within the molecule, which influences its reactivity and interaction with biological targets.
The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a key aspect of DFT studies. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The energy gap between HOMO and LUMO (ΔE) is an indicator of the molecule's chemical stability and reactivity. For a series of imidazo[1,2-a]pyridine (B132010) N-acylhydrazone derivatives, a related class of compounds, DFT calculations at the B3LYP/6-31+G(d,p) level were used to determine these parameters and assess their chemical reactivity and stability. scirp.org
Molecular Electrostatic Potential (MEP) analysis, another output of DFT calculations, helps in identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule. In the study of imidazo[1,2-a]pyridine N-acylhydrazones, MEP analysis revealed that nitrogen, oxygen, and sulfur atoms were typically the nucleophilic sites. scirp.org This information is vital for predicting non-covalent interactions, such as hydrogen bonding, which are critical for ligand-protein binding.
Conformational Analysis and Energy Minimization Studies
Conformational analysis is essential for understanding the three-dimensional structure of flexible molecules like 1H-pyrrolo[2,3-b]pyridine-2-carbohydrazide and its analogues. By identifying the low-energy conformations, researchers can determine the most probable shapes the molecule will adopt in a biological environment. Energy minimization studies, often performed using DFT or other computational methods, are used to find the most stable conformation (the global minimum) and other low-energy conformers. For 3,4-Diphenyl-1H-pyrrolo[2,3-b]pyridine, DFT calculations were used to identify the optimal molecular structure, which was found to be consistent with experimental X-ray diffraction data. tandfonline.com
Molecular Modeling and Simulation Approaches
Molecular modeling and simulation techniques are powerful tools for predicting how a ligand might interact with its biological target. These methods are widely applied to 1H-pyrrolo[2,3-b]pyridine derivatives to guide the design of potent and selective inhibitors for various protein targets.
Molecular Docking for Ligand-Protein Interaction Prediction and Binding Mode Analysis
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. This method has been extensively used for 1H-pyrrolo[2,3-b]pyridine analogues to understand their binding modes with various protein kinases and other enzymes.
For example, molecular docking studies on 7-azaindole (B17877) derivatives as inhibitors of Trk A kinase helped to elucidate the binding mode between the compounds and the protein's active site (PDB ID: 4aoj). researchgate.net Similarly, docking studies were performed on 7-azaindole derivatives as Aurora B kinase inhibitors, providing insights into the structural requirements for better activity. nih.gov In another study, a novel 7-azaindole derivative was docked into the adenosine-binding pocket of the DDX3 helicase (PDB ID: 2I4I), revealing key interactions with residues Tyr200 and Arg202. nih.gov
Docking of 1H-pyrrolo[2,3-b]pyridine derivatives into the ATP-binding pocket of ROCK-II kinase suggested that the 2-carboxamide (B11827560) group plays a crucial role in binding. sci-hub.se Furthermore, docking of a potent 1H-pyrrolo[2,3-b]pyridine derivative (compound 4h) into the FGFR1 protein showed that the pyrrolopyridine nucleus forms two hydrogen bonds with the hinge region residues E562 and A564, and a π–π interaction is observed between the 3,5-dimethoxyphenyl group and F489. nih.gov
| Analogue Class | Target Protein | PDB ID | Key Interactions Observed | Reference |
|---|---|---|---|---|
| 7-Azaindole derivatives | Trk A kinase | 4aoj | Binding mode elucidation | researchgate.net |
| Azaindole derivatives | Aurora B kinase | Not specified | Identification of structural requirements for activity | nih.gov |
| 7-Azaindole derivative (7-AID) | DDX3 helicase | 2I4I | Interactions with Tyr200 and Arg202 | nih.gov |
| 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides | ROCK-II kinase | Not specified | Importance of the 2-carboxamide group in binding | sci-hub.se |
| 1H-Pyrrolo[2,3-b]pyridine derivative (4h) | FGFR1 | Not specified | Hydrogen bonds with E562 and A564; π–π interaction with F489 | nih.gov |
| 1H-Pyrrolo[2,3-b]pyridine derivatives | c-Met | Not specified | Stable hydrogen bonds with Lys1110 and Met1160 | nih.gov |
| 7-Azaindole derivatives | SARS-CoV-2 Spike-hACE2 | Not specified | Stable binding at the protein-protein interface | nih.gov |
Molecular Dynamics Simulations for Dynamic Behavior and Binding Affinity Prediction
Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex, allowing researchers to study the stability of the binding mode and predict binding affinities. MD simulations have been applied to 1H-pyrrolo[2,3-b]pyridine analogues to assess the stability of their interactions with target proteins over time.
For instance, MD simulations were conducted on a promising 1H-pyrrolo[2,3-b]pyridine derivative (7g-cl) docked with the c-Met kinase. The simulations showed that two hydrogen bonds between the ligand and residues Lys1110 and Met1160 remained stable throughout the simulation period. nih.gov In another study, MD simulations of 7-azaindole derivatives targeting the SARS-CoV-2 spike-hACE2 protein interaction revealed that the compounds could stably bind to the interface, causing alterations in the structural dynamics of both proteins and thereby impeding viral invasion. nih.gov The stability of ligand-protein interactions during MD simulations, often analyzed by calculating the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF), provides confidence in the predicted binding mode. researchgate.net
Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) Analysis
Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are invaluable for predicting the activity of new, unsynthesized compounds and for guiding lead optimization.
Several 3D-QSAR studies have been performed on 7-azaindole derivatives. For example, Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) models were developed for a series of 7-azaindole derivatives as Trk A kinase inhibitors. researchgate.net The resulting models showed good statistical significance and predictive ability, and the contour maps generated from these analyses provided insights into the structural features that influence inhibitory activity. researchgate.net
Similar 3D-QSAR studies were conducted on indole (B1671886) and 7-azaindole derivatives as ROCK-2 inhibitors, revealing that an electropositive group linked to the methoxy-benzene ring and bulkier substitutions in the methyl dihydroindole region enhance biological activity. nih.gov For a series of azaindole derivatives as Aurora B kinase inhibitors, a CoMSIA model with good predictive power was developed, and the resulting contour maps, in conjunction with docking results, helped in designing novel inhibitors with improved potency. nih.gov
A QSAR study on 1H-pyrrolo[2,3-b]pyridine derivatives with cytotoxic activity used molecular fingerprints and 2D/3D descriptors to build a statistically significant model. nih.gov This study identified that the presence of a 1-chloro-2-methylbenzene fragment was highly effective for biological activity. nih.gov
| Analogue Class | Target | QSAR Models | Key Findings from Contour Maps/Model | Reference |
|---|---|---|---|---|
| 7-Azaindole derivatives | Trk A kinase | CoMFA, CoMSIA | Provided information to design new potent inhibitors. | researchgate.net |
| Indole and 7-Azoindole derivatives | ROCK-2 | CoMFA, CoMSIA | Electropositive group on methoxy-benzene and bulky groups in dihydroindole region enhance activity. | nih.gov |
| Azaindole derivatives | Aurora B kinase | CoMFA, CoMSIA | Provided structural requirements for better activity. | nih.gov |
| 1H-Pyrrolo[2,3-b]pyridine derivatives | c-Met (predicted) | Molecular Fingerprints, 2D/3D Descriptors | PubchemFP759 (1-chloro-2-methylbenzene) fragment was most effective. | nih.gov |
Development of QSAR Models for Predictive Biological Activity
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of compounds with their biological activity. For 1H-pyrrolo[2,3-b]pyridine derivatives, QSAR studies have been instrumental in predicting their cytotoxic activity and identifying key structural fragments that influence their potency. nih.gov
A notable QSAR study on a series of 1H-pyrrolo[2,3-b]pyridine derivatives with cytotoxic activity resulted in a statistically significant model with high predictive power (R² = 0.90 and R²pred = 0.91). nih.gov This model highlighted the importance of specific molecular fragments, such as the PubchemFP759 fingerprint (1-chloro-2-methylbenzene), which was present in the most active compound and significantly contributed to its high pIC50 value of 8.0. nih.gov Such models are crucial for designing new, more potent inhibitors by predicting their activity before synthesis. nih.gov
The application of machine learning algorithms, such as support vector regression (SVR) and random forest (RF) regression, has further refined QSAR model development for related heterocyclic compounds. frontiersin.org These non-linear methods can capture complex relationships between molecular descriptors and biological activity, often yielding models with superior predictive ability and robustness. frontiersin.org For instance, a study on amide derivatives as xanthine (B1682287) oxidase inhibitors demonstrated that a model built with mix kernel SVR had the best performance. frontiersin.org These advanced methodologies are equally applicable to the 1H-pyrrolo[2,3-b]pyridine scaffold to guide the synthesis of analogues with enhanced biological profiles. frontiersin.orgresearchgate.net
Table 1: Key Parameters in QSAR Model Development
| Parameter | Description | Significance |
| R² | Coefficient of determination | Indicates the proportion of the variance in the dependent variable that is predictable from the independent variable(s). A value closer to 1 indicates a better fit of the model to the data. nih.gov |
| R²pred | Predictive R-squared | Measures how well the model predicts responses for new observations. A high value suggests good predictive power. nih.gov |
| Molecular Fingerprints | Representations of chemical structures | Used as descriptors in QSAR models to identify substructures that are positively or negatively correlated with biological activity. nih.gov |
| Machine Learning Methods | Algorithms like SVR and RF | Can capture non-linear relationships, leading to more accurate and robust QSAR models compared to linear regression. frontiersin.org |
Pharmacophore Modeling for Identification of Key Structural Features for Activity
Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to exert a specific biological activity. For analogues of 1H-pyrrolo[2,3-b]pyridine, this technique has been pivotal in understanding their interaction with biological targets and in the design of new, potent inhibitors.
Studies on related heterocyclic scaffolds have demonstrated the utility of pharmacophore modeling. For instance, in the development of CSF1R inhibitors based on a pyrrolo[2,3-d]pyrimidine nucleus, pharmacophore models were derived from the binding mode of known inhibitors like Pexidartinib. mdpi.comresearchgate.net These models typically highlight the importance of hydrogen bond donors, hydrogen bond acceptors, and hydrophobic regions for effective binding to the target kinase. mdpi.comresearchgate.netmdpi.com
In the context of 1H-pyrrolo[2,3-b]pyridine derivatives targeting enzymes like phosphodiesterase 4B (PDE4B), molecular modeling has revealed key interactions within the enzyme's active site. nih.gov Similarly, for 7-azaindole derivatives targeting the SARS-CoV-2 spike protein-hACE2 interaction, pharmacophore models have shown that the 7-azaindole scaffold can form crucial hydrogen bonds and pi-cation interactions with key residues of the protein complex. nih.gov The introduction of a "hinge" carbonyl group at the 3-position of the 7-azaindole scaffold allowed for the strategic placement of aromatic groups to bind to sub-pockets of the target protein. nih.gov
These studies underscore the importance of specific structural features for biological activity, which can be summarized as follows:
Hydrogen Bonding: The pyrrolo[2,3-b]pyridine core and associated functional groups frequently act as hydrogen bond donors and acceptors, forming critical interactions with the target protein. nih.govnih.gov
Pi-Interactions: Pi-cation and pi-pi stacking interactions are also common, particularly with aromatic residues in the binding pocket. nih.gov
Virtual Screening Methodologies for Compound Library Design
Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This approach is instrumental in the design and expansion of compound libraries based on the this compound scaffold.
Methodologies for virtual screening can be broadly categorized as ligand-based and structure-based. Ligand-based virtual screening, such as similarity searching, relies on the knowledge of known active compounds to identify new ones with similar properties. nih.gov This was successfully employed in a collaborative effort to expand an imidazo[1,2-a]pyridine hit series for visceral leishmaniasis, where probing proprietary libraries led to the rapid identification of new chemotypes with improved activity. nih.gov
Structure-based virtual screening, on the other hand, utilizes the three-dimensional structure of the target protein. This approach often involves molecular docking to predict the binding mode and affinity of compounds in the target's active site. For example, in the search for new DNA gyrase B inhibitors, a dataset of over 20,000 natural products was filtered and then docked into the enzyme's active site, leading to the identification of a promising pyrrolo[1,2-a]quinazoline derivative. nih.govresearchgate.net
The combination of multiple pharmacophore models derived from different crystal structures of a target can enhance the effectiveness of virtual screening. This was demonstrated in a study to discover novel 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors, where a multiple pharmacophore combination screening of a large compound database yielded several promising hits. mdpi.com
These virtual screening approaches are invaluable for designing focused compound libraries around the 1H-pyrrolo[2,3-b]pyridine core, enabling the efficient exploration of chemical space and the identification of novel drug candidates. nih.govresearchgate.net
In Silico Prediction of Molecular Properties for Research Applications
In silico methods are increasingly used to predict the molecular properties of compounds, providing crucial information for their development as research tools and potential therapeutics. These predictions can guide the selection of compounds with favorable pharmacokinetic and physicochemical characteristics.
Computational Assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles (Focus on Predictive Methodologies)
The prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in drug discovery, helping to identify compounds with a higher probability of success in later stages of development. Computational models are widely used to estimate these properties for novel compounds like this compound analogues.
For instance, in the development of pyridine-based pyrrolo[2,3-d]pyrimidine analogs as CSF1R inhibitors, ADME properties were evaluated for the most promising derivatives. mdpi.com One of the lead compounds demonstrated favorable ADME properties, highlighting its potential for further development. mdpi.comresearchgate.net Similarly, the optimization of a pyrrolo[1,2-a]quinazoline derivative as a potential DNA gyrase B inhibitor involved the evaluation of its pharmacokinetic profile, which was shown to be improved compared to the parent compound. nih.gov
These computational assessments typically involve the prediction of various parameters, including:
Aqueous solubility: Affects absorption and formulation.
Intestinal absorption: Predicts the extent to which a compound is absorbed from the gut.
Blood-brain barrier penetration: Important for drugs targeting the central nervous system.
Metabolic stability: Indicates the susceptibility of a compound to metabolism by liver enzymes.
Plasma protein binding: Influences the free concentration of the drug in the body.
These predictive methodologies allow for the early identification of potential liabilities and guide the structural modifications needed to improve the ADME profile of this compound analogues.
Prediction of Molecular Descriptors and Topological Properties
Molecular descriptors and topological properties are numerical values that characterize the chemical structure of a molecule. These descriptors are fundamental to QSAR and other in silico models, as they quantify various aspects of a molecule's size, shape, and electronic properties.
The prediction of these properties is a standard procedure in computational chemistry. For example, in a study of pyridine-thiourea derivatives, molecular properties such as log P (lipophilicity), polarizability, HOMO and LUMO energies, molecular area, and volume were calculated using density functional theory (DFT). scispace.com These descriptors are then used to build QSAR models and to understand the relationship between a compound's structure and its activity. scispace.com
Similarly, for a series of 1H-pyrrolo[2,3-b]pyridine derivatives, 2D and 3D descriptors were used in a QSAR study to predict their cytotoxic activity. nih.gov The topological polar surface area (TPSA) is another important descriptor that has been shown to correlate with drug transport properties, such as intestinal absorption and blood-brain barrier penetration.
Table 2: Commonly Predicted Molecular Descriptors and Their Significance
| Descriptor | Description | Significance in Drug Discovery |
| Log P | The logarithm of the partition coefficient between octanol (B41247) and water. | A measure of lipophilicity, which influences absorption, distribution, and membrane permeability. researchgate.net |
| Topological Polar Surface Area (TPSA) | The sum of the surfaces of polar atoms in a molecule. | Correlates with drug transport properties, including intestinal absorption and blood-brain barrier penetration. nih.gov |
| Molecular Weight | The mass of one mole of a substance. | A fundamental property that influences many pharmacokinetic parameters. |
| Hydrogen Bond Donors/Acceptors | The number of hydrogen bond donor and acceptor groups in a molecule. | Important for target binding and solubility. nih.gov |
| Rotatable Bonds | The number of bonds that allow free rotation around them. | Influences conformational flexibility and oral bioavailability. nih.gov |
The accurate prediction of these molecular descriptors and topological properties is essential for the rational design and optimization of this compound analogues for various research applications.
Mechanistic Investigations of Molecular Interactions and Biological Target Engagement
Enzyme Inhibition Studies at the Molecular Level
The 1H-pyrrolo[2,3-b]pyridine nucleus has proven to be a privileged structure in the design of enzyme inhibitors, with derivatives showing potent activity against phosphodiesterases, kinases, and other critical enzyme systems.
Derivatives of 1H-pyrrolo[2,3-b]pyridine have been identified as potent inhibitors of phosphodiesterase 4 (PDE4), an enzyme family that regulates intracellular levels of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). Specifically, a series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives were synthesized and evaluated as selective inhibitors of the PDE4B isoform, which is expressed in inflammatory cells and is a target for treating central nervous system (CNS) diseases. jchemrev.com One such derivative, compound 11h , was identified as a PDE4B-preferring inhibitor and was found to be selective against a panel of other CNS receptors. jchemrev.com These carboxamide derivatives demonstrated moderate to good inhibition against PDE4B, with IC₅₀ values ranging from 0.11 to 1.1 μM. jchemrev.com
The 1H-pyrrolo[2,3-b]pyridine scaffold is a cornerstone in the development of numerous kinase inhibitors, targeting enzymes crucial for cell cycle regulation and signal transduction.
Aurora B Kinase: Aurora kinases are essential for mitosis, and their inhibition is a key strategy in cancer therapy. nih.govgoogle.com In silico studies have explored the potential of 1H-pyrrolo[2,3-b]pyridine derivatives as inhibitors of human Aurora B kinase. researchgate.net Docking and pharmacophore modeling revealed that compound C13 (N-{(Z)-2-[4-(dimethylamino)phenyl]ethenyl}-1H-pyrrolo[2,3-b]pyridine-3-carboxamide) exhibited a high binding affinity for the enzyme's active site. researchgate.net Further research led to the development of selective Aurora B/C inhibitors like GSK 1070916 , which incorporates the 7-azaindole (B17877) fragment. nih.gov
Topoisomerase II: Topoisomerase enzymes, which regulate DNA topology, are established targets for cancer chemotherapy. ijpsonline.comscispace.com The 1H-pyrrolo[2,3-b]pyridine framework has been incorporated into compounds designed to inhibit these enzymes. colab.wsgoogle.com Some derivatives, such as oxime-modified pyrrolo[2,3-b]pyridines, are believed to exert their antiproliferative effects by intercalating into calf thymus DNA, forming a complex that can block DNA replication and interfere with topoisomerase function. researchgate.net
DNA-PK: The DNA-dependent protein kinase (DNA-PK) is another critical enzyme in DNA damage response pathways. The 1H-pyrrolo[2,3-b]pyridine scaffold has been identified in the discovery of inhibitors targeting this protumorigenic protein kinase. colab.ws
c-Met: The c-Met receptor tyrosine kinase is implicated in tumor growth and metastasis. tandfonline.com Numerous studies have identified 1H-pyrrolo[2,3-b]pyridine derivatives as potent c-Met inhibitors. nih.govlookchem.comnih.gov Two series of aromatic hydrazone derivatives bearing the 1H-pyrrolo[2,3-b]pyridine moiety were designed, with selected compounds showing selective activity against c-Met kinase. nih.gov Docking studies indicated that these compounds bind effectively in the c-Met kinase domain, with stable hydrogen bonds observed between the inhibitor and key residues like Lys1110 and Met1160. tandfonline.comnih.gov Previous work identified these derivatives as Class II c-Met inhibitors, which bind to the inactive DFG-out conformation of the kinase. acs.org
FLT3: Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase often overexpressed in acute myeloid leukemia (AML). nih.gov Derivatives of 1H-pyrrolo[2,3-b]pyridine have been designed as effective FLT3 inhibitors. nih.govresearchgate.net One compound, CM5 , demonstrated significant inhibition of both wild-type FLT3 and the FLT3-ITD mutant, with potent activity against AML cell lines. nih.gov Pexidartinib, a multi-targeted kinase inhibitor containing the 5-chloro-1H-pyrrolo[2,3-b]pyridine core, is a potent inhibitor of FLT3 with an IC₅₀ value of 160 nM. civicdb.org The 1H-pyrrolo[2,3-b]pyridine core is recognized for its ability to form hydrogen bonds and engage in π-π stacking within the kinase binding site. biorxiv.org
JAK3: Janus kinases (JAKs) are pivotal in cytokine signaling pathways that regulate immune responses. nih.govjst.go.jp Specifically, 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives have been developed as potent and selective immunomodulators targeting JAK3. nih.govjst.go.jp The introduction of a carbamoyl (B1232498) group at the C5-position and a cycloalkylamino group at the C4-position of the scaffold significantly increased JAK3 inhibitory activity. nih.govjst.go.jp Compound 14c was identified as a potent and moderately selective JAK3 inhibitor, while further optimization led to compound 31 , which showed potent JAK3 inhibition and a desirable reduction in off-target activity on the hERG channel. jst.go.jpnih.gov
| Compound/Derivative Class | Target Kinase | Reported Activity (IC₅₀) | Reference |
|---|---|---|---|
| Pexidartinib | FLT3 | 160 nM | civicdb.org |
| CM5 | FLT3-dependent AML cells (MV4-11) | 0.64 μM | nih.gov |
| CM5 | FLT3-dependent AML cells (MOLM-13) | 0.75 μM | nih.gov |
| Compound 14a | JAK3 | 14 nM | jst.go.jp |
| Compound 31 | JAK3 | Potent Inhibitor | nih.gov |
| Compound 9 | c-Met | 22.8 nM | lookchem.com |
α-glucosidase: This enzyme is a target for managing type 2 diabetes by controlling glucose absorption. ijcce.ac.ir Research has shown that derivatives of 1H-pyrrolo[2,3-b]pyridine possess α-glucosidase inhibitory potential. researchgate.net Several synthesized compounds demonstrated activity superior to the standard drug acarbose, with IC₅₀ values for compounds 2, 3, and 4 reported as 441±10.3 μM, 205.4±3.56 μM, and 101±6.7 μM, respectively. researchgate.net The presence of polar functional groups on the heterocyclic ring appears to enhance this inhibitory activity. mdpi.com
Cytochrome P450 (CYP) Enzymes: The CYP enzyme superfamily is critical for metabolism. While direct inhibition of sterol 14α-demethylase (CYP51) by this specific scaffold is not widely reported, interactions with other CYP isoforms have been noted. For instance, the drug candidate BMS-A (N-(4-((1H-pyrrolo[2,3[b]pyridin-4-yl)oxy)-3-fluorophenyl)2-oxo-1,2-dihydropyridine-3-carboxamide) was found to be oxidized by human P450 11A1, an interaction linked to potential toxicity. nih.gov This indicates that the scaffold can serve as a substrate for CYP enzymes, a crucial consideration in drug development. nih.gov
Receptor Binding and Modulation of Cellular Pathways
The 1H-pyrrolo[2,3-b]pyridine scaffold has been utilized to create modulators for various cell surface receptors, influencing critical signaling pathways in the central nervous system.
While specific modulators of the metabotropic glutamate (B1630785) receptor 7 (mGluR7) based on this scaffold are not prominently documented in the reviewed literature, derivatives have shown potent activity at other mGlu subtypes. A 1-methyl-1H-pyrrolo[2,3-b]pyridine core was used to develop a potent negative allosteric modulator (NAM) of metabotropic glutamate receptor 5 (mGlu₅), with compound 19dA showing an IC₅₀ of 93 nM. nih.gov This highlights the utility of the scaffold in creating allosteric modulators for Class C GPCRs. nih.gov
The broader class of pyridine-containing compounds is known to exert effects through the modulation of various ion channels and neurotransmitter systems, including sodium channels, calcium channels, and glutamate receptors. jchemrev.com Research specifically on the 1H-pyrrolo[2,3-b]pyridine core has yielded potent modulators of GABAergic signaling. jchemrev.com
The compound L-745,870 (3-[(4-[4-chlorophenyl]piperazine-1-yl)methyl]-[1H]-pyrrolo[2,3-b]pyridine) , a selective dopamine (B1211576) D₄ receptor antagonist, was found to block the D₄ receptor-mediated decrease in postsynaptic GABAₐ receptor currents in pyramidal neurons of the prefrontal cortex. nih.gov This modulation occurs through a pathway involving protein kinase A (PKA) and protein phosphatase 1 (PP1). nih.govjneurosci.org Additionally, the 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine structure has been used as a starting point to synthesize analogues of GABA for evaluation as GABA-B receptor agonists. mdpi.com
Structure-Activity Relationship (SAR) Studies for Biological Activity
Structure-activity relationship (SAR) studies on derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have been instrumental in optimizing their potency and selectivity for various biological targets, including kinases like TNIK, FGFR, and ATM, as well as enzymes like PDE4B. nih.govresearchgate.netnih.gov These studies systematically explore how modifications to different parts of the molecule influence its biological activity.
The systematic substitution at various positions of the 1H-pyrrolo[2,3-b]pyridine scaffold and its appended moieties has yielded critical insights into molecular recognition.
In the development of PDE4B inhibitors based on a 1H-pyrrolo[2,3-b]pyridine-2-carboxamide core, the nature of the amide substituent was found to be crucial. nih.gov Initial exploration with secondary amides bearing small aliphatic cyclic groups showed moderate to good inhibition. nih.gov A significant breakthrough was achieved with the introduction of a 3,3-difluoroazetidine (B2684565) ring on the amide nitrogen, which resulted in a compound (11h) with high inhibitory activity (IC50 = 0.14 μM) and 6-fold selectivity for PDE4B over the PDE4D isoform. nih.gov Conversely, increasing the size of other amide substituents, such as in the case of a 3-chloro-4-methylphenyl group on the pyrrole (B145914), led to a decrease in activity. nih.gov
For FGFR inhibitors, substituting the 1H-pyrrolo[2,3-b]pyridine core at the 5-position with a trifluoromethyl group was shown to be beneficial. This substitution allows for the formation of an additional hydrogen bond with a glycine (B1666218) residue (G485), which may be a key factor in improving the compound's activity. nih.gov The table below illustrates the impact of substituents on the amide portion of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives on PDE4B inhibition. nih.gov
| Compound Entry | R Group (Amide Substituent) | PDE4B IC50 (μM) |
| 11a | Cyclopropyl | 0.89 |
| 11d | Tetrahydro-2H-pyran-4-yl | 1.1 |
| 11h | 3,3-Difluoroazetidine | 0.14 |
| 11i | 3-Fluoroazetidine | 0.21 |
| 11k | Azetidine (B1206935) | 0.35 |
| 11m | 3-Hydroxyazetidine | 0.81 |
| 11o | (S)-3-Fluoropyrrolidine | >10 |
This table is generated based on data for 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives from the source. nih.gov
The three-dimensional conformation of inhibitors within the target's binding site is a critical determinant of their biological activity. Molecular modeling and docking studies have revealed specific conformational requirements for the 1H-pyrrolo[2,3-b]pyridine scaffold. For PDE4B inhibitors, docking results showed that an azetidine ring substituent extends into the catalytic domain, effectively blocking the access of the natural substrate, cAMP. nih.gov This orientation is fundamental to its inhibitory mechanism. Larger spirocyclic groups at this same position, however, lead to steric hindrance and unfavorable interactions, resulting in reduced activity. nih.gov
In the case of HNE inhibitors, docking experiments demonstrated that the orientation of the active pyrrolo[2,3-b]pyridine derivatives within the enzyme's catalytic triad (B1167595) is directly correlated with the effectiveness of the inhibitor's interaction with the enzyme. researchgate.net For FGFR inhibitors, the 3,5-dimethoxyphenyl group must adopt a specific conformation to fit appropriately within the hydrophobic pocket and maintain the necessary hydrogen bonds with a key aspartic acid residue (D641). nih.gov These findings underscore that a precise conformational arrangement is necessary to optimize the network of interactions between the ligand and the protein target.
High-Throughput Screening and Lead Identification Strategies
The discovery of biologically active compounds based on the 1H-pyrrolo[2,3-b]pyridine scaffold has often been accelerated by modern drug discovery techniques. High-throughput screening (HTS) of large chemical libraries is a common starting point to identify initial hit compounds. cmjpublishers.com For instance, an in-house screening effort identified the 1H-pyrrolo[2,3-b]pyridine scaffold as having high inhibitory activity against Traf2- and Nck-interacting kinase (TNIK), which prompted the subsequent design and synthesis of potent inhibitors. researchgate.netnih.gov
Scaffold hopping is a powerful strategy in medicinal chemistry to identify novel molecular frameworks with similar biological activity to known active compounds, but with potentially improved properties. This technique was successfully employed to identify the 1H-pyrrolo[2,3-b]pyridine-2-carboxamide series as novel PDE4B inhibitors. nih.gov This approach allows for the exploration of new chemical space and the generation of intellectual property.
Following the identification of a promising scaffold, library design becomes crucial for optimizing activity and target specificity. By creating a focused library of derivatives with diverse substituents at key positions, researchers can systematically probe the SAR. nih.gov For example, after identifying the 1H-pyrrolo[2,3-b]pyridine core, libraries of derivatives were synthesized with various aryl groups and amide substituents to develop more potent and selective PDE4B inhibitors. nih.gov A similar approach of generating derivative series was used to develop potent TNIK inhibitors, with some compounds achieving IC50 values lower than 1 nM. researchgate.net
Once lead compounds are identified, a battery of in vitro mechanistic assays is employed to validate their action on the intended molecular target and to characterize their functional effects in a cellular context. For PDE4B inhibitors derived from the 1H-pyrrolo[2,3-b]pyridine scaffold, researchers measured the production of the pro-inflammatory cytokine TNF-α in macrophages stimulated with lipopolysaccharide (LPS). nih.gov The ability of these compounds to significantly inhibit TNF-α release served as a crucial validation of their anti-inflammatory potential in a cellular model. nih.gov
For derivatives designed as FGFR inhibitors, in vitro assays were used to confirm their anti-cancer activity. Compound 4h, a potent FGFR inhibitor, was shown to inhibit the proliferation of 4T1 breast cancer cells and induce apoptosis. nih.govrsc.org Furthermore, its ability to significantly inhibit the migration and invasion of these cancer cells was also demonstrated, providing further evidence of its mechanism of action. nih.govrsc.org In the development of TNIK inhibitors, compounds were tested for their ability to inhibit IL-2 secretion, demonstrating a concentration-dependent effect that provided a new functional application for these inhibitors. researchgate.net
Advanced Research Applications and Future Directions for 1h Pyrrolo 2,3 B Pyridine 2 Carbohydrazide
Development as Molecular Probes for Biological Systems
While direct studies on 1H-pyrrolo[2,3-b]pyridine-2-carbohydrazide as a molecular probe are not extensively documented, the inherent properties of the 7-azaindole (B17877) core suggest its potential in this area. The 7-azaindole scaffold is a known fluorophore, exhibiting fluorescence in the UV/blue region, which is a key characteristic for a molecular probe. acs.org The carbohydrazide (B1668358) moiety provides a versatile point of attachment for various functionalities, including but not limited to, biotin for affinity labeling, fluorescent dyes for imaging, or photoaffinity labels for target identification.
The development of such probes would enable the investigation of biological processes at a molecular level. For instance, by attaching a fluorescent reporter, the carbohydrazide could be used to track the localization and dynamics of a target protein within a cell. Furthermore, the 7-azaindole nucleus can engage in specific hydrogen bonding interactions, which could be exploited for the design of probes with high affinity and selectivity for their biological targets.
Utility as Privileged Scaffolds in Rational Ligand Design
The 1H-pyrrolo[2,3-b]pyridine scaffold is widely recognized as a "privileged scaffold" in medicinal chemistry, particularly in the design of kinase inhibitors. pharmablock.commdpi.com Its ability to mimic the adenine (B156593) core of ATP allows it to bind to the hinge region of many kinases, a critical interaction for inhibitory activity. mdpi.com The 2-position of the scaffold points towards the solvent-exposed region of the ATP-binding pocket, making it an ideal position for introducing substituents that can enhance potency and selectivity.
The carbohydrazide group at this position can serve as a key building block in the rational design of potent and selective ligands. It can be readily converted into a variety of other functional groups, such as amides, triazoles, or oxadiazoles, allowing for the exploration of a wide chemical space. For example, derivatives of the related 1H-pyrrolo[2,3-b]pyridine-2-carboxamide have been successfully developed as potent inhibitors of phosphodiesterase 4B (PDE4B). nih.gov
The following table illustrates the potential of the 1H-pyrrolo[2,3-b]pyridine scaffold in kinase inhibition, showcasing examples of derivatives and their targeted kinases. This data, while not specific to the 2-carbohydrazide, highlights the scaffold's versatility in rational ligand design.
| Derivative Class | Target Kinase(s) | Reference Compound Example |
| Carboxamides | Phosphodiesterase 4B (PDE4B) | 11h |
| Di-aryl derivatives | Fibroblast growth factor receptor (FGFR) | 4h |
| Various | ABL/SRC kinases | 6z |
| Di-aryl derivatives | HIV-1 Integrase | 11f |
This table is illustrative of the potential of the 1H-pyrrolo[2,3-b]pyridine scaffold and is based on data for related derivatives.
Strategies for Hybrid Compound Synthesis Incorporating the Pyrrolo[2,3-b]pyridine-2-carbohydrazide Moiety
Molecular hybridization is a powerful strategy in drug discovery that involves combining two or more pharmacophores to create a new hybrid molecule with potentially enhanced activity or a modified biological profile. mdpi.com The this compound moiety is an excellent candidate for this approach due to the reactive nature of the carbohydrazide group.
Several strategies can be employed for the synthesis of hybrid compounds:
Amide Bond Formation: The carbohydrazide can readily react with carboxylic acids or their activated derivatives to form stable amide bonds, linking the 7-azaindole core to another bioactive molecule.
Hydrazone Formation: Condensation with aldehydes or ketones yields hydrazones, which can themselves be biologically active or serve as intermediates for further transformations.
Heterocycle Formation: The carbohydrazide can be used as a synthon for the construction of various five-membered heterocycles, such as 1,2,4-triazoles or 1,3,4-oxadiazoles, which are common pharmacophores in many drug classes.
For instance, researchers have successfully synthesized hybrid molecules by combining the 7-azaindole scaffold with moieties like Meldrum's acid and 1,2,3-triazole to create novel anticancer agents. nih.gov This demonstrates the feasibility of incorporating the 1H-pyrrolo[2,3-b]pyridine core into complex molecular architectures.
Integration with Advanced Synthesis Techniques (e.g., Flow Chemistry, Microwave-Assisted Synthesis)
Modern synthetic techniques can significantly accelerate the synthesis and optimization of novel compounds based on the this compound framework.
Microwave-Assisted Synthesis: This technique has been widely applied to the synthesis of 7-azaindole derivatives, often leading to reduced reaction times, increased yields, and improved reproducibility. acs.orgnih.govnih.govacs.org The synthesis of various substituted 7-azaindoles has been achieved through microwave-promoted cyclization reactions. acs.orgnih.govnih.gov This suggests that the synthesis of the this compound precursor and its subsequent derivatization could be significantly enhanced by microwave irradiation.
| Synthesis Step | Conventional Method | Microwave-Assisted Method |
| Cyclization to form 7-azaindole core | Often requires high temperatures and long reaction times. | Dramatically accelerates the reaction, reducing time from hours to minutes. acs.orgnih.gov |
| Derivatization of the scaffold | Can be slow and may require harsh conditions. | Can improve yields and reduce side product formation. nih.gov |
This table provides a general comparison of conventional and microwave-assisted synthesis for 7-azaindole derivatives.
Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processing, including improved safety, scalability, and process control. While specific examples for the synthesis of this compound using flow chemistry are not yet prevalent, the synthesis of indole (B1671886) derivatives, in general, has been successfully demonstrated in flow reactors. mdpi.com This indicates a strong potential for adapting these methods to the synthesis of the 7-azaindole core and its derivatives, enabling more efficient and sustainable production.
Future Research Perspectives and Untapped Potentials of the this compound Framework
The this compound framework holds considerable promise for future research and development. Several untapped potentials are worth exploring:
Targeting Novel Biological Pathways: While the 7-azaindole scaffold is well-established in kinase inhibition, its potential to modulate other biological targets remains largely unexplored. The carbohydrazide derivative provides a platform for creating diverse libraries of compounds for screening against a wide range of biological targets.
Development of Covalent Inhibitors: The carbohydrazide moiety could be elaborated to include a reactive "warhead" for the development of targeted covalent inhibitors. This class of inhibitors can offer enhanced potency and prolonged duration of action.
Application in Materials Science: The fluorescent properties of the 7-azaindole core, combined with the potential for creating extended conjugated systems through the carbohydrazide linker, could be exploited in the development of novel organic materials for applications in electronics and photonics. acs.org
Exploration of Green Chemistry Approaches: Further development of sustainable synthetic methods, such as biocatalysis and the use of greener solvents, for the synthesis of this compound and its derivatives is a promising area for future research. datainsightsmarket.com
Q & A
Q. What are the common synthetic routes for 1H-pyrrolo[2,3-b]pyridine-2-carbohydrazide?
The synthesis typically involves functionalization of the pyrrolo[2,3-b]pyridine core. A key step is the introduction of the carbohydrazide group via hydrazine hydrate treatment of ester precursors. For example, ethyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate can react with hydrazine hydrate under reflux to yield the carbohydrazide derivative . Bromination of the parent compound using N-bromosuccinimide (NBS) is another critical step for generating halogenated intermediates .
Q. How can the purity and structure of this compound be validated?
Methodological validation includes:
- NMR Spectroscopy : and NMR to confirm substituent positions and hydrazide formation (e.g., NH protons at δ 4.2–4.5 ppm) .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., [M+H] at m/z 193.23 for the base compound) .
- Chromatography : HPLC with UV detection (λ ~270 nm) to assess purity (>95%) .
Q. What are the key reactivity patterns of the carbohydrazide group in this compound?
The carbohydrazide moiety (-CONHNH) undergoes:
- Acylation : Reaction with aliphatic acids (e.g., acetic anhydride) to form acylhydrazides under mild conditions (rt, 12 hr) .
- Cyclization : Formation of fused heterocycles (e.g., pyrido-furopyrimidines) via Thorpe-Ziegler reactions at elevated temperatures (80–100°C) .
- Condensation : Reaction with aldehydes to generate hydrazone derivatives, useful for bioactivity modulation .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for this compound derivatives?
SAR studies focus on:
- Substituent Effects : Introducing electron-withdrawing groups (e.g., Br at position 5) enhances electrophilicity, improving kinase inhibition (e.g., FGFR1 IC < 100 nM) .
- Dimerization : Bis-carbohydrazide derivatives (e.g., 4,4’-benzene-1,4-diylbis analogs) show increased cytotoxicity against MDA-MB-231 cells (IC ~10 µM) due to enhanced DNA intercalation .
- Hydrazide Modifications : Acylated derivatives (e.g., N-acetyl) reduce metabolic instability while retaining target affinity .
Q. What strategies mitigate contradictions in biological activity data across studies?
Discrepancies often arise from:
- Synthetic Variability : Impurities in bromination steps (e.g., using NBS vs. Br) alter regioselectivity, affecting downstream activity .
- Assay Conditions : Differences in cell lines (e.g., MDA-MB-231 vs. MCF-7) or incubation times require standardization .
- Solubility Factors : Use of DMSO vs. aqueous buffers impacts compound bioavailability; optimize via logP calculations (predicted logP = 1.2 for the base compound) .
Q. How can computational methods guide the design of derivatives with improved pharmacokinetic profiles?
- Docking Studies : Predict binding to FGFR1 (PDB ID: 3RH7) to prioritize substituents at positions 3 and 5 .
- ADMET Prediction : Tools like SwissADME assess metabolic stability (CYP3A4 inhibition risk) and blood-brain barrier permeability .
- QSAR Models : Correlate Hammett constants (σ) of substituents with IC values to optimize electron effects .
Q. What are the challenges in scaling up synthesis for in vivo studies?
Key issues include:
- Yield Optimization : Multi-step reactions (e.g., bromination → formylation → hydrazide formation) often have cumulative yields <40%. Microwave-assisted synthesis (100°C, 30 min) improves efficiency .
- Purification : Column chromatography is labor-intensive; switch to recrystallization (ethanol/water) for gram-scale production .
- Toxicity Screening : Limited data on acute toxicity (LD) necessitates preliminary assays in zebrafish models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
